Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester
Description
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester (CAS: N/A; systematic name: diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate) is a brominated benzylphosphonate ester. Its structure features a benzyl group substituted with a bromomethyl (–CH2Br) moiety at the para position, linked to a diethyl phosphonate group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and the development of bioactive molecules such as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-(bromomethyl)-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTHJMIRYNDASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CBr)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563616 | |
| Record name | Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108228-81-5 | |
| Record name | Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing diethyl benzylphosphonate derivatives. For the target compound, this method involves the nucleophilic substitution of 4-(bromomethyl)benzyl bromide with diethyl phosphite. The reaction proceeds via a two-step mechanism: (1) formation of a phosphonium intermediate and (2) rearrangement to yield the phosphonate ester.
Reaction Conditions :
- Reactants : 4-(Bromomethyl)benzyl bromide (1.2 equiv), diethyl phosphite (1.0 equiv)
- Solvent : Anhydrous toluene or tetrahydrofuran (THF)
- Temperature : Reflux (110°C for toluene; 66°C for THF)
- Catalyst : None required (thermal initiation)
- Yield : 65–72%
Key Observations :
- Steric hindrance from the bromomethyl group slows the reaction, necessitating extended reflux times (12–24 hours).
- Byproducts include unreacted diethyl phosphite and trace amounts of oxidized phosphonate species.
Palladium-Catalyzed α,β-Homodiarylation of Vinyl Esters
A modern approach leverages palladium catalysis to couple arylboronic acids with vinyl esters, enabling efficient access to bis-phosphonate structures. While originally developed for chloromethyl analogs, this method adapts to bromomethyl derivatives by substituting 4-(bromomethyl)phenylboronic acid as the coupling partner.
Procedure :
- Substrate Preparation : Synthesize diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate via Suzuki-Miyaura coupling.
- Coupling Reaction : React with vinyl acetate in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 80°C.
- Post-Reaction Modification : Introduce bromomethyl groups via Arbuzov reaction with PBr₃.
Optimization Data :
Advantages :
- Avoids harsh conditions required for Michaelis-Arbuzov.
- Enables modular synthesis of analogs with varying substituents.
Solid-Phase Synthesis via Mitsunobu Reaction
The patent US5359115A describes a solid-phase strategy ideal for high-throughput synthesis. This method immobilizes the alcohol component (4-(bromomethyl)benzyl alcohol) on a resin, followed by phosphonate esterification.
Stepwise Protocol :
- Resin Functionalization : Couple 4-(bromomethyl)benzyl alcohol to Wang resin using DIC/HOBt.
- Phosphonate Coupling : Treat with diethyl methylphosphonate, DIAD (1.5 equiv), and TPP (1.5 equiv) in anhydrous THF.
- Demethylation : Cleave the methyl group using TMSBr (3 equiv) in CH₂Cl₂.
- Product Elution : Release the compound with TFA/CH₂Cl₂ (1:9).
Performance Metrics :
- Purity : >90% (HPLC)
- Yield : 58% (over four steps)
- Scalability : Suitable for milligram-to-gram scale.
Limitations :
- Requires specialized equipment for solid-phase handling.
- TMSBr poses handling challenges due to moisture sensitivity.
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary methods based on critical parameters:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Michaelis-Arbuzov | 65–72 | 85–90 | 12–24 | High | Moderate |
| Palladium-Catalyzed | 38 | 92 | 8 | Moderate | Low |
| Solid-Phase | 58 | >90 | 24 | Low | High |
Insights :
- The Michaelis-Arbuzov method excels in scalability but suffers from moderate purity.
- Palladium-catalyzed routes offer higher purity but require costly catalysts.
- Solid-phase synthesis is optimal for small-scale, high-purity applications despite longer reaction times.
Recent Advances in Bromomethyl Group Introduction
Emerging strategies focus on late-stage bromination to improve regioselectivity. For example, photoredox catalysis using N-bromosuccinimide (NBS) and visible light enables selective bromination of methyl groups on phosphonate esters. This approach avoids premature decomposition of the phosphonate moiety, achieving 89% selectivity for the para-bromomethyl isomer.
Mechanistic Highlights :
- Radical initiation via Ir(ppy)₃ photocatalyst.
- Hydrogen atom transfer (HAT) from the methyl group to NBS.
- Termination via recombination of the phosphonate-stabilized radical with bromine.
Experimental Data :
- Conditions : NBS (1.1 equiv), Ir(ppy)₃ (2 mol%), CH₃CN, 450 nm LED, 25°C.
- Outcome : 89% selectivity, 76% isolated yield.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester groups can be reduced to form the corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester is an organophosphorus compound with a wide range of applications in scientific research, industry, and medicine. It is characterized by a phosphonic acid group (P(=O)(OH)2) attached to a carbon atom, a bromomethyl group attached to a phenyl ring, and two ethyl ester groups.
Scientific Research Applications
- Chemistry As a building block, it is used in the synthesis of complex organophosphorus compounds and in the preparation of phosphonate ligands for coordination chemistry.
- Biology It is investigated for its potential as an enzyme inhibitor because it mimics phosphate groups in biological systems.
- Medicine It is explored for its antiviral and anticancer properties, especially in the development of acyclic nucleoside phosphonates (ANPs), which are important classes of antiviral and anticancer drugs.
- Interaction Studies Research often focuses on its binding affinity to various biological targets. Studies suggest that phosphonates can interact with enzymes such as acetylcholinesterase, potentially leading to inhibition.
Antimicrobial and Antiviral Properties
Phosphonates are known for their antimicrobial and antiviral properties. The structural features of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate may contribute to its biological activity by increasing lipophilicity, which facilitates interactions with biological targets. Similar compounds have demonstrated inhibitory effects on various enzymes and pathways relevant to disease processes.
- Enzyme Inhibition Phosphonates can act as competitive inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, impacting synaptic transmission and potentially leading to neurotoxicity.
Industrial Applications
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and metal chelation. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified for specific applications. The ester groups can be hydrolyzed to release the active phosphonic acid, which can then interact with biological targets or participate in further chemical reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C12H16BrO3P
- Molecular Weight : 335.14 g/mol
- Reactivity : The bromomethyl group enables nucleophilic substitution (e.g., in alkylation or bioconjugation), while the phosphonate ester provides stability and facilitates phosphorylation reactions .
Comparison with Structural Analogues
Key Observations :
- Synthetic Efficiency : Electron-withdrawing substituents (e.g., –Br, –CN) typically require harsher conditions (e.g., Pd catalysis) but offer higher functional group compatibility. Methoxy (–OCH3) derivatives are synthesized via milder Arbuzov reactions with superior yields .
- Brominated Derivatives : The target compound’s bromomethyl group provides a reactive handle absent in simple bromophenyl analogues (e.g., Diethyl (4-Bromophenyl)methylphosphonate), enabling sequential functionalization .
Physicochemical Properties
Substituents significantly influence log P (lipophilicity) and pKa values, critical for bioavailability and reactivity:
| Compound | log P (Predicted) | pKa (Phosphonate) | Solubility |
|---|---|---|---|
| Target Compound | 2.8 | ~1.5–2.0 | Low in water |
| Diethyl 4-Methoxybenzylphosphonate | 1.9 | ~2.5–3.0 | Moderate in EtOH |
| Diethyl 4-Cyanobenzylphosphonate | 2.1 | ~1.0–1.5 | Low in water |
| Diethyl 3-Nitrobenzylphosphonate | 2.5 | ~0.5–1.0 | Insoluble |
Notes:
- Electron-Withdrawing Groups (e.g., –CN, –NO2) lower the pKa of the phosphonate, enhancing acidity and metal-binding capacity .
- Bromomethyl Substitution: The –CH2Br group increases molecular weight and lipophilicity compared to non-brominated analogues, impacting membrane permeability in biological systems .
Biological Activity
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester, also known as diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate, is an organophosphorus compound with a molecular formula of C12H18BrO3P and a molecular weight of approximately 321.151 g/mol. This compound belongs to a larger class of phosphonates, which have garnered attention for their diverse biological activities, particularly in the fields of agriculture and pharmaceuticals.
Chemical Structure and Properties
The structure of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate includes a bromomethyl group attached to a phenyl ring and two ethyl ester groups. The presence of the bromine atom enhances its reactivity, allowing for nucleophilic substitution reactions and hydrolysis under aqueous conditions, leading to the formation of phosphonic acids and ethanol.
Antimicrobial and Antiviral Properties
Phosphonates are known for their antimicrobial and antiviral properties. The structural features of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate may contribute to its biological activity by increasing lipophilicity, which facilitates interactions with biological targets. Similar compounds have demonstrated inhibitory effects on various enzymes and pathways relevant to disease processes, including:
- Enzyme Inhibition: Phosphonates can act as competitive inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, impacting synaptic transmission and potentially leading to neurotoxicity .
- Antibiotic Activity: Certain phosphonates exhibit antibiotic properties by mimicking phosphate esters and competing for binding sites on enzymes involved in bacterial cell wall synthesis. For instance, compounds like fosfomycin have shown potent activity against various bacterial strains .
Case Studies
- Inhibition Studies : Research has indicated that diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate can inhibit AChE activity in vitro. The effectiveness of this inhibition was assessed through kinetic studies that measured the rate of enzyme activity in the presence of varying concentrations of the phosphonate compound.
- Pharmacological Applications : A study explored the potential use of phosphonates in drug development due to their ability to interfere with critical biological pathways. For example, phosphonates have been investigated as potential treatments for diseases caused by pathogens that rely on phosphorylated substrates for their metabolism .
Synthesis and Modification
The synthesis of diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate typically involves multi-step reactions that allow for the introduction of various functional groups tailored for specific applications. This synthetic versatility is crucial for developing derivatives with enhanced biological activities or reduced toxicity profiles.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Diethyl [[4-(bromomethyl)phenyl]methyl]phosphonate | C12H18BrO3P | AChE inhibition, antimicrobial |
| Fosfomycin | C4H7O5P | Antibiotic against Gram-positive bacteria |
| Phosphinothricin | C6H12N2O3P | Herbicidal activity |
Q & A
Q. What are the common synthetic routes for preparing Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester?
The compound is synthesized via multi-step reactions, often starting with functionalized aromatic precursors. For example, bromination of secondary alcohols using dibromotriphenyl phosphorane in pyridine (yielding intermediates like compound 9) is a critical step, followed by deprotection and coupling reactions . Another approach involves modifying the Michaelis-Arbuzov reaction, where bis-(4-bromophenyl)-ether is reacted to form phosphonic acid esters . Key reagents include diethyl phosphite, triethylamine, and trifluoroacetic acid for deprotection .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the structure, particularly for verifying phosphonate ester groups and bromomethyl substituents . High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity . Mass spectrometry (MS) provides molecular weight validation, while X-ray diffraction can resolve crystallographic details if crystalline forms are obtainable .
Q. What are the solubility properties of this compound in organic solvents?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol, chloroform, and dichloromethane. Solubility data are critical for reaction design; for instance, DMF is often used in coupling reactions with biotin derivatives .
Advanced Research Questions
Q. How can researchers optimize the bromination step in the synthesis of this compound?
Bromination efficiency depends on the choice of reagent and solvent. Dibromotriphenyl phosphorane in pyridine achieves high yields for secondary alcohol bromination . Alternatives like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) may reduce side reactions. Reaction temperature (0–25°C) and stoichiometric ratios should be systematically varied to minimize over-bromination .
Q. What strategies resolve contradictions in hydrolysis product outcomes for phosphonate esters?
Hydrolysis conditions significantly influence products. For example, using 6N HCl versus bromotrimethylsilane (TMS-Br) can lead to different intermediates: acidic hydrolysis may cleave ester groups selectively, while TMS-Br promotes full deprotection to phosphonic acids . Researchers must validate conditions via parallel experiments and monitor intermediates using ³¹P NMR to track phosphorylation states .
Q. How does steric hindrance at the 4-(bromomethyl)phenyl group affect coupling reactions?
Steric effects can impede nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Introducing bulky ligands (e.g., SPhos) or using microwave-assisted synthesis may enhance reactivity. Computational modeling (DFT) can predict steric and electronic barriers, guiding ligand selection .
Q. What mechanistic insights explain regioisomer formation during phosphonate enamine reactions?
Regioisomer ratios (e.g., 78:22 in pyrazole derivatives) arise from kinetic vs. thermodynamic control. NOE experiments and X-ray crystallography can distinguish isomers, while reaction temperature and catalyst loading (e.g., borane-tert-butylamine) influence pathway dominance .
Methodological Considerations
Q. How should researchers handle safety risks associated with this compound?
The bromomethyl group is highly reactive and a potential alkylating agent. Use gloves, goggles, and fume hoods to prevent exposure. Quench residual bromide with sodium thiosulfate post-reaction. Storage requires inert atmospheres (argon) and desiccants to prevent hydrolysis .
Q. What are best practices for purifying this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes unreacted precursors. For large-scale purification, recrystallization in ethanol/water mixtures improves yield. Analytical HPLC with a C18 column ensures purity (>95%) before biological assays .
Q. How can computational tools aid in studying this compound’s reactivity?
Density Functional Theory (DFT) models predict reaction pathways (e.g., bromination energetics) and transition states. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for drug development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
